molecular formula C19H21N3O3 B3000720 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea CAS No. 1171781-50-2

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B3000720
CAS No.: 1171781-50-2
M. Wt: 339.395
InChI Key: CUGXILPCDRAJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Urea Group: The urea group is introduced by reacting the tetrahydroquinoline intermediate with an isocyanate derivative under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea: Similar structure but lacks the methoxy group.

    1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea: Similar structure with the methoxy group in a different position.

Uniqueness

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

1-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-3-22-16-10-9-14(12-13(16)8-11-18(22)23)20-19(24)21-15-6-4-5-7-17(15)25-2/h4-7,9-10,12H,3,8,11H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGXILPCDRAJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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